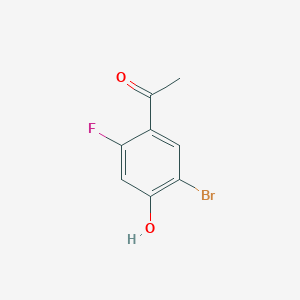

5'-Bromo-2'-fluoro-4'-hydroxyacetophenone

Description

Propriétés

IUPAC Name |

1-(5-bromo-2-fluoro-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4(11)5-2-6(9)8(12)3-7(5)10/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOJHYSMXMANMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5’-Bromo-2’-fluoro-4’-hydroxyacetophenone can be synthesized through several methods. One common approach involves the bromination of 2’-fluoro-4’-hydroxyacetophenone using bromine in glacial acetic acid. This reaction typically proceeds under mild conditions and yields the desired product with high purity .

Another method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a catalyst such as sulfonic-acid-functionalized silica. This method is efficient and regioselective, providing a high yield of the target compound .

Industrial Production Methods

Industrial production of 5’-Bromo-2’-fluoro-4’-hydroxyacetophenone often involves large-scale bromination reactions using bromine or NBS. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

5’-Bromo-2’-fluoro-4’-hydroxyacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Bromination: Bromine in glacial acetic acid or NBS with a catalyst.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Conversion to 5’-Bromo-2’-fluoro-4’-hydroxybenzophenone.

Reduction: Formation of 5’-Bromo-2’-fluoro-4’-hydroxyphenylethanol.

Applications De Recherche Scientifique

5’-Bromo-2’-fluoro-4’-hydroxyacetophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mécanisme D'action

The mechanism of action of 5’-Bromo-2’-fluoro-4’-hydroxyacetophenone depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its hydroxyl and carbonyl groups. These complexes can exhibit unique catalytic or biological activities .

In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Brominated Hydroxyacetophenones

(a) 5'-Bromo-2'-hydroxyacetophenone (CAS 1450-75-5)

- Structure : Lacks fluorine at the 2' position.

- Properties :

(b) 4'-Bromo-2'-hydroxyacetophenone (CAS 30186-18-6)

Fluorinated Analogs

(a) 2'-Fluoro-4'-hydroxyacetophenone (CAS 98619-07-9)

- Structure : Fluorine at 2', hydroxyl at 4'; lacks bromine.

- Properties :

(b) 4'-Bromo-2'-fluoroacetophenone (CAS 625446-22-2)

Methoxy-Substituted Analogs

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

- Structure : Methoxy at 4', bromine at 2'; lacks hydroxyl and fluorine.

- Properties: Melting Point: Not reported; purity ≥98% . Applications: Intermediate in Raloxifene synthesis; methoxy group stabilizes aromatic ring against oxidation .

Comparative Data Table

Key Research Findings

Reactivity Trends

- Halogen Effects : Bromine at 5' (vs. 4') increases steric hindrance, slowing nucleophilic aromatic substitution but enhancing Suzuki coupling efficiency .

- Hydroxyl vs. Methoxy: Hydroxyl groups (e.g., in 5'-bromo-2'-fluoro-4'-hydroxyacetophenone) improve solubility and hydrogen-bonding capacity, critical for enzyme inhibition . Methoxy groups stabilize intermediates but reduce polarity .

Activité Biologique

5'-Bromo-2'-fluoro-4'-hydroxyacetophenone (BFHAP) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

BFHAP is characterized by the presence of bromine and fluorine substituents along with a hydroxyl group on the acetophenone backbone. Its molecular formula is CHBrF O, and it has a molecular weight of approximately 251.06 g/mol. The unique arrangement of these functional groups enhances its reactivity and interaction with biological targets.

1. Antimicrobial Properties

BFHAP has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it exhibits potent effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism underlying its antimicrobial action may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that BFHAP could be a valuable candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

2. Anticancer Activity

Studies have explored the anticancer potential of BFHAP, revealing its ability to inhibit the proliferation of various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of cell cycle progression

- Activation of caspase pathways

- Modulation of signaling pathways associated with cell survival

For example, BFHAP exhibited IC values ranging from 10 to 25 µM across different cancer cell lines, indicating its effectiveness in inhibiting tumor growth .

The biological activity of BFHAP can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : BFHAP has been shown to inhibit key enzymes involved in metabolic pathways, such as kinases and phosphatases. This inhibition can lead to altered cellular signaling and metabolic dysregulation.

- Receptor Modulation : The compound may also interact with various receptors, influencing their activity and downstream signaling cascades. This interaction can modulate processes such as inflammation and cell survival .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of BFHAP against a panel of bacterial strains. The results indicated that BFHAP not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their effectiveness against resistant strains .

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on breast cancer cell lines revealed that treatment with BFHAP resulted in significant reductions in cell viability. Flow cytometry analysis showed an increase in apoptotic cells after treatment, confirming the compound's potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for preparing 5'-Bromo-2'-fluoro-4'-hydroxyacetophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via selective halogenation and hydroxylation of acetophenone derivatives. A common approach involves:

Friedel-Crafts acylation to introduce the acetyl group.

Electrophilic halogenation (bromination/fluorination) using reagents like Br₂ (with FeBr₃) or Selectfluor™ for fluorination .

Hydroxylation at the 4'-position via demethylation of a methoxy-protected intermediate (e.g., using BBr₃) .

- Key Variables :

- Temperature control (e.g., fluorination at 0–25°C avoids side reactions).

- Protecting groups (e.g., methoxy for hydroxyl) improve regioselectivity .

- Yield Optimization :

| Step | Catalyst/Solvent | Yield Range | Reference |

|---|---|---|---|

| Bromination | FeBr₃/CH₂Cl₂ | 60–75% | |

| Fluorination | Selectfluor™/MeCN | 50–65% | |

| Deprotection | BBr₃/DCM | 80–90% |

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H/¹³C NMR :

- The hydroxyl proton (4'-OH) appears as a singlet (~δ 5.5–6.5 ppm) in DMSO-d₆ .

- Fluorine and bromine substituents deshield adjacent carbons, causing distinct splitting patterns (e.g., 2'-F: δ 160–165 ppm in ¹³C) .

- IR : Strong absorption at ~3200 cm⁻¹ (OH stretch) and ~1680 cm⁻¹ (C=O) confirm functional groups .

- MS : Molecular ion [M+H]⁺ at m/z 247.0 (C₈H₇BrFO₂⁺) with characteristic Br/Cl isotopic patterns .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity of the 2'-fluoro vs. 5'-bromo substituents in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects :

- The 2'-F group is electron-withdrawing (-I effect), activating the ring for electrophilic substitution but deactivating for nucleophilic attacks.

- The 5'-Br group is weakly electron-donoting (+M effect), facilitating oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Steric Hindrance :

- 2'-F’s small size allows proximity to the acetyl group, potentially stabilizing transition states in Heck reactions .

- Case Study :

- In Pd-mediated couplings, 5'-Br exhibits higher reactivity than 2'-F due to better orbital overlap with the metal center .

Q. How do computational models (DFT, MD) predict the compound’s solubility and crystallinity for formulation studies?

- Methodological Answer :

- DFT Calculations :

- Solubility parameters (Hansen solubility) correlate with hydrogen-bonding capacity (4'-OH) and halogen interactions .

- LogP values (~2.1) suggest moderate hydrophobicity, requiring co-solvents (e.g., DMSO/water mixtures) for biological assays .

- Molecular Dynamics (MD) :

- Simulations reveal π-π stacking between aromatic rings and halogen bonds (Br···O) dominate crystal packing, influencing polymorphism .

Q. What strategies reconcile discrepancies in reported melting points and stability data across studies?

- Methodological Answer :

- Purity Analysis :

- HPLC (C18 column, MeOH/H₂O gradient) identifies impurities (e.g., dehalogenated byproducts) that lower observed melting points .

- Thermal Stability :

- TGA/DSC data show decomposition >230°C, but hygroscopicity (due to 4'-OH) may cause variability in reported mp values .

- Recommended Protocols :

- Dry samples under vacuum (<1 mmHg, 24 h) before mp determination .

Data Contradiction Analysis

Q. Why do different studies report conflicting optimal conditions for hydroxylation at the 4'-position?

- Root Cause :

- Protecting Group Strategy : Methoxy vs. benzyl protection alters reaction kinetics. BBr₃-mediated deprotection of methoxy groups requires anhydrous conditions, while Pd/C-H₂ is used for benzyl groups .

- Resolution :

- Compare reaction matrices:

| Protecting Group | Deprotection Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Methoxy | BBr₃ | 85 | 98 |

| Benzyl | Pd/C, H₂ | 70 | 95 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.